molecular formula C14H14O B14065840 (4-Methyl-1,1-biphenyl-2-yl)methanol

(4-Methyl-1,1-biphenyl-2-yl)methanol

Cat. No.: B14065840
M. Wt: 198.26 g/mol
InChI Key: NRNXGBDFJKQWKS-UHFFFAOYSA-N
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Description

(4-Methyl-1,1-biphenyl-2-yl)methanol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methyl-1,1-biphenyl-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki coupling reaction. In this method, 4-chlorotoluene and 2-hydroxymethylphenylboronic acid are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst (such as C37H44ClN2O3PPd) and a base (such as cesium carbonate) in water at 100°C for 12 hours under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as flash chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,1-biphenyl-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methyl-1,1-biphenyl-2-carboxylic acid.

    Reduction: 4-Methyl-1,1-biphenyl-2-ylmethane.

    Substitution: Depending on the substituents introduced, a variety of derivatives can be formed.

Scientific Research Applications

(4-Methyl-1,1-biphenyl-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1,1-biphenyl-2-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to fit into the enzyme’s binding pocket, thereby blocking the substrate’s access and inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    4-Hydroxymethylbiphenyl: Lacks the methyl group, which may affect its physical and chemical properties.

    4-Methyl-1,1-biphenyl-2-carboxylic acid: An oxidized form of (4-Methyl-1,1-biphenyl-2-yl)methanol.

Uniqueness

This compound is unique due to the presence of both methyl and hydroxymethyl groups on the biphenyl scaffold. This dual functionality allows for a wider range of chemical modifications and applications compared to its similar compounds .

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(5-methyl-2-phenylphenyl)methanol

InChI

InChI=1S/C14H14O/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

NRNXGBDFJKQWKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)CO

Origin of Product

United States

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